2-Methyl-5-[(methylamino)methyl]pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves palladium-catalyzed reactions, regioselective chlorination, and coupling reactions. For example, a practical synthesis approach for pharmaceutical intermediates similar to "2-Methyl-5-[(methylamino)methyl]pyridine" has been described, highlighting the use of palladium-catalyzed cyanation and reduction sequences to introduce the aminomethyl moiety (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using X-ray crystallography, demonstrating specific configurations and bonding patterns. For instance, studies on similar compounds have reported detailed molecular conformations and interactions, providing insights into their structural characteristics (Lorenc, 2012).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including cycloadditions, oxidative aromatization, and acyl transfer reactions. These reactions are pivotal in synthesizing structurally diverse compounds. A novel strategy employing α-addition of aldehyde and enamide to isonitrile, leading to the synthesis of substituted pyridines, highlights the chemical versatility of pyridine derivatives (Lei et al., 2013).
Physical Properties Analysis
The physical properties of "2-Methyl-5-[(methylamino)methyl]pyridine" and similar compounds, such as solubility, melting point, and boiling point, are crucial for their application in chemical syntheses. Although specific data on this compound were not found, the physical properties of pyridine derivatives generally depend on their molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group reactions, define the utility of "2-Methyl-5-[(methylamino)methyl]pyridine" in synthetic chemistry. Studies on similar compounds have demonstrated their potential as intermediates in the synthesis of various biologically active molecules (Cosford et al., 2003).
Scientific Research Applications
1. Flow Synthesis of 2-Methylpyridines
- Application Summary : This research focused on the synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed, yielding the products without additional work-up or purification .
- Results : Eight 2-methylated pyridines were produced in very good yields . This method was found to be superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Synthesis of 2-Methyl-5-Ethylpyridine
- Application Summary : This research explored a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) .
- Methods of Application : The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .
- Results : By using a Design of Experiments (DoE) approach, the temperature and concentration of reactants and the promoter were identified as the most important parameters influencing the course of the reaction .
3. Photochemistry of 2-(methylamino)pyridine
- Application Summary : This research focused on the photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix . The study explored amino-imino tautomerism and rotational isomerism .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original research article .
- Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original research article .
4. Safety Data for 2-(Methylamino)pyridine
- Application Summary : This is not a direct application of the compound, but rather important safety data related to it. The compound 2-(Methylamino)pyridine has been classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and specific target organ toxicity (single exposure) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
- Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
5. Photochemistry of 2-(methylamino)pyridine
- Application Summary : This research focused on the photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix . The study explored amino-imino tautomerism and rotational isomerism .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original research article .
- Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original research article .
6. Safety Data for 2-(Methylamino)pyridine
- Application Summary : This is not a direct application of the compound, but rather important safety data related to it. The compound 2-(Methylamino)pyridine has been classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and specific target organ toxicity (single exposure) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
- Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(6-methylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDELADZXJDHPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[(methylamino)methyl]pyridine |
Synthesis routes and methods
Procedure details
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